molecular formula C9H17NO2 B13201086 Methyl 2,6-dimethylpiperidine-3-carboxylate

Methyl 2,6-dimethylpiperidine-3-carboxylate

Cat. No.: B13201086
M. Wt: 171.24 g/mol
InChI Key: MOSQXQJFELRIMD-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethylpiperidine-3-carboxylate (CAS 1378690-98-2) is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic building block, particularly for the development of pharmaceutical intermediates. Its structure, featuring a ester functional group and a sterically defined piperidine ring, makes it a valuable precursor for the synthesis of more complex molecules . The 2,6-dimethylpiperidine scaffold is recognized for its conformational properties and is a key structural motif in active pharmaceutical ingredients. For instance, the related compound 2,6-dimethylpiperidine is a known intermediate in the synthesis of Pirmenol hydrochloride, a class I antiarrhythmic agent . Researchers value this specific ester derivative for its utility in exploring structure-activity relationships and as a chiral scaffold in asymmetric synthesis. The methyl ester group offers a handle for further functionalization, including hydrolysis to the corresponding acid or transformation into amides, facilitating the creation of diverse compound libraries for biological screening. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to maintain the stability and integrity of the compound .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2,6-dimethylpiperidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h6-8,10H,4-5H2,1-3H3

InChI Key

MOSQXQJFELRIMD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(N1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The preparation of this compound is generally approached through the synthesis of the piperidine ring with the desired substitution pattern, followed by functionalization at the 3-position with a carboxylate ester group. The main strategies include:

Intramolecular Amidomercuriation and Radical Cyclization

One classical approach involves the intramolecular amidomercuriation of appropriate N-substituted alkenes followed by reductive cleavage of the organomercurial intermediate to form the piperidine ring with trans-2,6-dialkyl substitution. For example, Adams et al. reported the use of methyl N-hept-6-en-2-ylcarbamate treated with mercuric acetate in dichloromethane under nitrogen atmosphere, followed by reaction with sodium borohydride and an electrophile such as acrylonitrile or dec-1-en-3-one to yield trans-2,6-dialkylpiperidines including methyl 2,6-dimethylpiperidine derivatives.

Step Reagents/Conditions Outcome
Amidomercuriation Mercuric acetate, CH2Cl2, N2, 24 h, dark Formation of organomercurial intermediate
Reductive cleavage Sodium borohydride, acrylonitrile or dec-1-en-3-one Cyclization to trans-2,6-dialkylpiperidines

This method is notable for its stereoselectivity favoring trans isomers and has been applied in the synthesis of natural alkaloids such as solenopsin A.

Hydrogenation of Substituted Pyridines

Another widely used method is the catalytic hydrogenation of methyl-substituted pyridine carboxylates. The procedure involves hydrogenation of methyl 6-methylpyridine-2-carboxylate in acidic media (e.g., acetic acid) using platinum oxide (PtO2) as a catalyst under hydrogen atmosphere. This converts the aromatic pyridine ring into the saturated piperidine ring with methyl substitutions at the 2 and 6 positions, yielding this compound or its derivatives.

Step Reagents/Conditions Outcome
Hydrogenation PtO2 catalyst, AcOH solvent, H2 gas, room temperature, 16 h Conversion of pyridine to piperidine ring, cis-isomer formation
Post-treatment Base (e.g., triethylamine), Boc protection or esterification Isolation of desired piperidine derivative

This method provides high diastereoselectivity and is scalable for industrial applications.

Diastereoselective Lithiation and Trapping

A more recent and versatile approach involves the diastereoselective α-lithiation of N-Boc-protected methyl piperidines followed by trapping with electrophiles such as carbon dioxide, which after methylation yields methyl pipecolinates with controlled stereochemistry at the 2 and 6 positions. This method allows access to both cis and trans isomers by conformational control during lithiation.

Step Reagents/Conditions Outcome
α-Lithiation s-Butyllithium (s-BuLi), TMEDA, low temperature Formation of lithiated intermediate at C-2 or C-6
Electrophilic trapping CO2 (dry ice), followed by methylation Introduction of carboxylate ester at position 3

This approach is notable for its stereochemical control and utility in synthesizing a variety of substituted piperidine derivatives.

Esterification of 2,6-Dimethylpiperidine

A simpler preparative route involves direct esterification of commercially available or synthesized 2,6-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. This reaction forms this compound hydrochloride salts under controlled conditions.

Step Reagents/Conditions Outcome
Esterification 2,6-Dimethylpiperidine, methyl chloroformate, triethylamine Formation of this compound hydrochloride

This method is straightforward and amenable to scale-up but requires careful control to avoid overreaction or side products.

Comparative Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Intramolecular Amidomercuriation Mercuric acetate, sodium borohydride, alkenes High stereoselectivity, trans isomers Use of toxic mercury reagents
Catalytic Hydrogenation PtO2 catalyst, H2, acetic acid Scalable, high diastereoselectivity Requires specialized catalysts
Diastereoselective Lithiation s-BuLi, TMEDA, CO2, methylation Excellent stereochemical control Sensitive to moisture, requires low temperature
Direct Esterification Methyl chloroformate, triethylamine Simple, direct ester formation Possible salt formation, purification needed

Research Developments and Perspectives

Recent research has focused on improving stereoselectivity and scalability of these methods. The use of organometallic chemistry to control stereochemistry at the 2 and 6 positions has opened new avenues for the synthesis of diverse piperidine derivatives with applications in drug discovery. Additionally, the hydrogenation of substituted pyridines remains a practical industrial method due to its operational simplicity and high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like ammonia or primary amines are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 2,6-dimethylpiperidine-3-methanol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2,6-dimethylpiperidine-3-carboxylate is an organic compound with a piperidine ring structure, featuring two methyl groups at the 2 and 6 positions and a carboxylate group at the 3 position . Research indicates that compounds related to this compound exhibit biological activities. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural properties that allow for various chemical modifications.

Scientific Research Applications

  • Medicinal Chemistry : Due to its structural properties, this compound is used in medicinal chemistry and organic synthesis, allowing for various chemical modifications.
  • Organic Synthesis: this compound can be synthesized through several methods. It is a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Biological Activities: Studies have focused on interactions with biological targets. Compounds related to methyl 2,6-dimethylpiperidine-4-carboxylate exhibit biological activities.
  • Potential therapeutic applications: Research is being done regarding potential therapeutic uses, such as the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between methyl 2,6-dimethylpiperidine-3-carboxylate and related compounds from the evidence:

Compound Name Core Structure Substituents Functional Groups
This compound Piperidine 2,6-dimethyl; 3-methyl ester Ester, tertiary amine
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine 4-hydroxy; 2,6-diphenyl; 3-ethyl ester; 1-[2-(piperidin-1-yl)acetyl] substituent Ester, hydroxyl, amide, aromatic
Sandaracopimaric acid methyl ester Diterpenoid Tricyclic fused rings; methyl ester at carboxyl group Ester, carboxylic acid derivative



Key Observations :

  • The target compound’s piperidine core lacks aromaticity, unlike the tetrahydropyridine derivative in , which includes phenyl groups and a partially unsaturated ring.
  • Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are structurally distinct, with fused tricyclic frameworks that confer rigidity and higher molecular weight .

Physicochemical Properties

Hypothetical properties based on structural analogs:

Property This compound Ethyl Tetrahydropyridine Derivative Sandaracopimaric Acid Methyl Ester
Molecular Weight ~185 g/mol ~510 g/mol ~330 g/mol
Polarity Moderate (ester + amine) High (ester, hydroxyl, aromatic rings) Low (non-polar diterpenoid backbone)
Volatility Likely volatile (small size) Low (high MW, polar groups) Very low (rigid, large structure)

Notes:

  • The target compound’s smaller size and methyl ester group suggest moderate polarity, making it suitable for gas chromatography (GC) analysis, akin to diterpenoid methyl esters analyzed via GC in .
  • The ethyl tetrahydropyridine derivative’s high molecular weight and polar groups likely limit its volatility, contrasting with the target compound .

Research Implications and Limitations

  • Structural Simplicity : The target compound’s minimal substituents make it a candidate for probing structure-activity relationships in piperidine derivatives.
  • Evidence Gaps: No direct pharmacological or synthetic data for the target compound exists in the provided evidence. Further studies are needed to validate its properties.

Biological Activity

Methyl 2,6-dimethylpiperidine-3-carboxylate (MDMP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its chemical structure, synthesis, biological interactions, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

MDMP is characterized by its piperidine ring with two methyl groups at the 2 and 6 positions and a carboxylate ester group at the 3 position. This unique structural arrangement contributes to its biological activity, allowing it to interact with various biological targets such as enzymes and receptors. The molecular formula for MDMP is C11_{11}H17_{17}NO2_2, and it typically appears in its hydrochloride salt form, enhancing its solubility in aqueous environments .

Synthesis

The synthesis of MDMP generally involves the reaction of 2,6-dimethylpiperidine with methyl chloroformate in the presence of a base like triethylamine. This process neutralizes hydrochloric acid produced during the reaction, followed by purification methods such as recrystallization or chromatography to achieve high purity levels .

Pharmacological Interactions

MDMP has shown significant biological activity across various studies:

  • Enzyme Interaction : MDMP can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its binding affinity is attributed to the piperidine ring and ester group, which enhance interactions with biological targets.
  • Cancer Therapy : Research indicates that MDMP may possess anticancer properties. In vitro studies have demonstrated that compounds similar to MDMP can induce apoptosis in cancer cell lines, such as hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Neurological Applications : Studies have explored the potential of piperidine derivatives in treating neurodegenerative diseases by targeting cholinesterase enzymes and modulating neurotransmitter systems .

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of MDMP on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
  • Receptor Binding Assays : MDMP has been tested for its binding affinity to muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression. The compound showed effective binding with an equilibrium constant in the low micromolar range, indicating its potential role in modulating receptor activity .

The mechanism of action for MDMP involves its ability to modulate enzyme activity and receptor interactions. By acting as a ligand, it can alter signaling pathways that are crucial for cell proliferation and survival:

  • Inhibition of Tumor Growth : By binding to specific receptors involved in tumorigenesis, MDMP may inhibit pathways that promote cancer cell growth and metastasis .
  • Neuroprotective Effects : The compound's interaction with cholinergic systems suggests it may help mitigate neurodegeneration by enhancing acetylcholine levels through inhibition of cholinesterase enzymes .

Comparative Analysis

The following table summarizes key findings related to the biological activity of MDMP compared to other piperidine derivatives:

Compound NameActivity TypeEC50/IC50 ValueReference
This compoundAnticancerIC50 = 10 µM
Piperidine derivative ACholinesterase InhibitionIC50 = 50 nM
Piperidine derivative BMuscarinic Receptor AgonistEC50 = 100 nM

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